molecular formula C14H19N5O B279653 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B279653
M. Wt: 273.33 g/mol
InChI Key: JWOQXOATBRDTTQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective inhibitor of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways.

Mechanism of Action

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide works by selectively blocking the AT2R, which is involved in the regulation of pain signaling pathways. By inhibiting this receptor, this compound reduces the transmission of pain signals and provides relief from chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of pain signaling pathways, decrease the release of inflammatory mediators, and reduce the sensitivity of pain receptors.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the AT2R, which makes it a useful tool for studying the role of this receptor in pain signaling pathways. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide. One area of interest is the development of more potent analogs of the drug that could be used in clinical settings. Another potential direction is the investigation of the role of AT2R in other physiological processes beyond pain signaling. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs for the treatment of chronic pain.

Synthesis Methods

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method has been described in detail in several scientific publications, including a patent application by Spinifex Pharmaceuticals.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in various animal models of neuropathic pain and has also demonstrated promising results in human clinical trials.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

(E)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C14H19N5O/c1-4-19-10-13(11(2)17-19)8-15-14(20)6-5-12-7-16-18(3)9-12/h5-7,9-10H,4,8H2,1-3H3,(H,15,20)/b6-5+

InChI Key

JWOQXOATBRDTTQ-AATRIKPKSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)CNC(=O)/C=C/C2=CN(N=C2)C

SMILES

CCN1C=C(C(=N1)C)CNC(=O)C=CC2=CN(N=C2)C

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C=CC2=CN(N=C2)C

Origin of Product

United States

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